
(S)-Benzyl 2-(4H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Benzyl 2-(4H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate is a chemical compound that features a pyrrolidine ring substituted with a triazole moiety and a benzyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Benzyl 2-(4H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Triazole Moiety: The triazole ring is introduced via a cycloaddition reaction, often using azides and alkynes under copper-catalyzed conditions.
Benzyl Ester Formation: The final step involves the esterification of the pyrrolidine-triazole intermediate with benzyl alcohol under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-Benzyl 2-(4H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrrolidine or triazole rings.
Reduction: Reduced forms of the ester or triazole groups.
Substitution: Substituted triazole or ester derivatives.
Applications De Recherche Scientifique
(S)-Benzyl 2-(4H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of (S)-Benzyl 2-(4H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions or interact with enzyme active sites, while the pyrrolidine ring may enhance binding affinity through hydrophobic interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-tert-Butyl 2-(4-(4-chlorobenzyl)-4H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate
- ®-tert-Butyl 2-(4-(4-chlorobenzyl)-5-methyl-4H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate
Uniqueness
(S)-Benzyl 2-(4H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate is unique due to its specific stereochemistry and the presence of both a triazole and a pyrrolidine ring. This combination of structural features can result in distinct biological activities and chemical reactivity compared to similar compounds.
Propriétés
Numéro CAS |
65370-33-4 |
|---|---|
Formule moléculaire |
C14H16N4O2 |
Poids moléculaire |
272.30 g/mol |
Nom IUPAC |
benzyl (2S)-2-(1H-1,2,4-triazol-5-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H16N4O2/c19-14(20-9-11-5-2-1-3-6-11)18-8-4-7-12(18)13-15-10-16-17-13/h1-3,5-6,10,12H,4,7-9H2,(H,15,16,17)/t12-/m0/s1 |
Clé InChI |
XWSHMSVOTUAYFD-LBPRGKRZSA-N |
SMILES isomérique |
C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)C3=NC=NN3 |
SMILES canonique |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C3=NC=NN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Bromo-4-oxo-3,4-dihydro-2H-benzo[e][1,3]oxazine-2-carboxylic acid](/img/structure/B11849247.png)
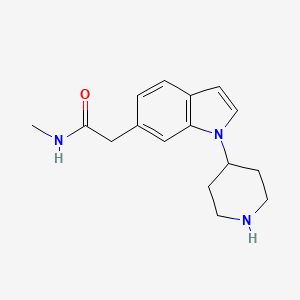
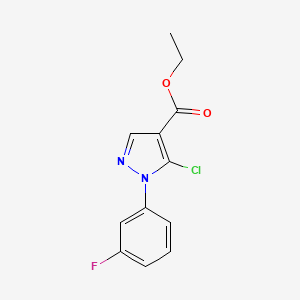


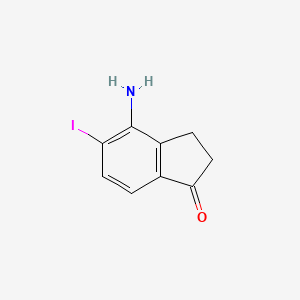

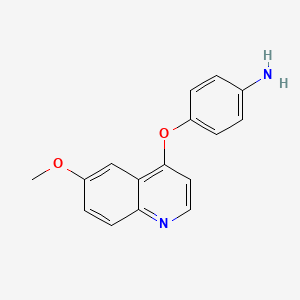
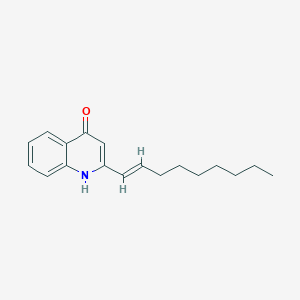


![6-Bromo-3-chloropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B11849331.png)
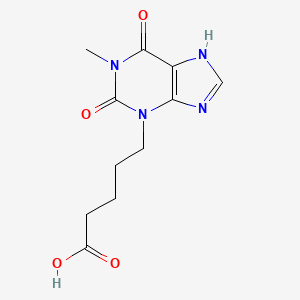
![8-Bromo-1-methyl-3H-pyridazino[4,5-b]indol-4(5H)-one](/img/structure/B11849341.png)
